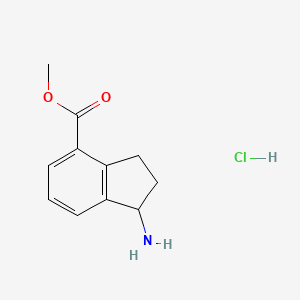

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride

Description

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride (CAS: 1273664-66-6) is a bicyclic organic compound featuring an indene core with a fused dihydro ring. The molecular formula is C₁₁H₁₄ClNO₂ with a molecular weight of 227.69 g/mol . This compound is typically synthesized for use in medicinal chemistry research, particularly as a building block for small-molecule drug candidates. Its hydrochloride salt form enhances stability and solubility for laboratory handling .

Properties

IUPAC Name |

methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12;/h2-4,10H,5-6,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXATEZZJUKUGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CCC2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2102410-29-5 | |

| Record name | 1H-Indene-4-carboxylic acid, 1-amino-2,3-dihydro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2102410-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with indene, which undergoes a series of reactions to introduce the amino and carboxylate groups.

Amination: Indene is first subjected to an amination reaction to introduce the amino group at the 1-position. This can be achieved using reagents such as ammonia or amines under appropriate conditions.

Carboxylation: The next step involves the introduction of the carboxylate group at the 4-position. This can be done through a carboxylation reaction using carbon dioxide or carboxylating agents.

Esterification: The carboxylate group is then esterified to form the methyl ester. This is typically done using methanol and an acid catalyst.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the compound to its corresponding reduced forms.

Substitution: The amino and carboxylate groups can undergo substitution reactions with various reagents to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride exhibits a range of pharmacological activities. Research indicates that it has potential anti-inflammatory , hypotensive , and immunosuppressive properties. It has been shown to improve symptoms related to anoxia and hypoxia, making it a candidate for treating conditions associated with oxygen deprivation such as cerebral hemorrhage and heart failure caused by hypoxia .

Anticancer Activity:

Recent studies have highlighted its role in cancer treatment. The compound can induce apoptosis in cancer cells by promoting the degradation of inhibitor of apoptosis (IAP) proteins, which are often overexpressed in various cancers. This mechanism suggests its application in treating multiple cancer types, including breast, colon, and ovarian cancers .

Organic Synthesis

Role as an Intermediate:

In organic synthesis, this compound serves as a crucial intermediate for developing more complex organic molecules. Its unique indene structure allows it to participate in various chemical reactions, facilitating the synthesis of other significant compounds.

Coordination Chemistry:

The compound's structural characteristics make it suitable for use in coordination chemistry. It can be employed in synthesizing coordination compounds that may have applications in catalysis or materials science.

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in breast and colon cancer models while inducing apoptosis through the activation of caspase pathways. The study concluded that this compound could be a promising candidate for further development as an anticancer agent.

Case Study 2: Hypoxia Treatment

Another research focused on the compound's ability to alleviate symptoms related to hypoxia. In animal models subjected to hypoxic conditions, treatment with this compound resulted in improved oxygenation and reduced mortality rates. This study supports its potential use in clinical settings for patients experiencing severe hypoxic episodes.

Mechanism of Action

The mechanism of action of Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester can participate in esterification and hydrolysis reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Stereochemical Variants

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (CAS: 199330-64-8)

- Structure: Amino and ester groups are both at position 2.

- Molecular Formula: C₁₁H₁₄ClNO₂ (same as target compound).

- Purity : 97% .

(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (CAS: 1246509-67-0)

Halogen-Substituted Analogs

Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride (CAS: 2089649-44-3)

- Structure : Bromo and fluoro substituents at positions 5 and 4, respectively, with an ethyl ester.

- Molecular Formula: C₁₂H₁₃BrClFNO₂.

- Molecular Weight : 353.60 g/mol.

- The ethyl ester also extends metabolic stability compared to methyl esters .

(S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1079742-66-7)

Functional Group Variants

4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1187160-18-4)

- Structure : Methoxy group at position 4 instead of the ester.

- Molecular Formula: C₁₀H₁₄ClNO.

- Molecular Weight : 215.68 g/mol.

- Key Difference : Methoxy’s electron-donating nature contrasts with the electron-withdrawing ester, altering electronic properties and hydrogen-bonding capacity .

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (CAS: 136834-79-2)

- Structure: Ethyl ester at position 2 with an amino group at the same position.

- Molecular Formula: C₁₂H₁₆ClNO₂.

- Molecular Weight : 241.72 g/mol.

- Key Difference : The bulkier ethyl group may hinder steric access to active sites in biological targets compared to the methyl ester in the target compound .

Chlorinated Derivatives

4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1637453-69-0)

- Structure : Chloro substituent at position 4; lacks an ester group.

- Molecular Formula : C₉H₁₀Cl₂N.

- Molecular Weight : 206.09 g/mol.

Research Implications

- Pharmacological Potential: The target compound’s ester and amino groups make it a versatile intermediate for synthesizing protease inhibitors or kinase modulators. Its halogenated analogs (e.g., bromo/fluoro derivatives) could exhibit enhanced bioactivity but require optimization for solubility .

- Stereochemical Considerations: Enantiomers like the (R)-3-amino-5-carboxylate derivative may show divergent binding affinities in chiral environments, underscoring the need for stereoselective synthesis .

- Structural Simplification : Compounds lacking the ester group (e.g., 4-chloro or 4-methoxy analogs) may serve as leads for developing less metabolically labile molecules .

Biological Activity

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride (CAS No. 2102410-29-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and research findings, providing a comprehensive overview of its significance in various fields.

- Molecular Formula : C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- Structure : The compound features an indene structure with an amino group and a carboxylate moiety, which contributes to its reactivity and biological activity.

Synthesis

The synthesis of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid, followed by several reduction and hydrogenation steps to yield the hydrochloride salt. The general synthetic route can be summarized as follows:

- Cyclization : Formation of nitromethylindanone from 4-nitro-3-phenylbutanoic acid.

- Reduction : Conversion of nitromethylindanone to the corresponding alcohol.

- Dehydration : Formation of nitromethylindene.

- Hydrogenation : Reduction over palladium on carbon (Pd/C) to yield the amine.

- Formation of Hydrochloride Salt : Treatment with hydrogen chloride .

Biological Activity

This compound has been studied for various biological activities:

Anticancer Activity

Preliminary studies suggest that methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate may possess anticancer properties. Its mechanism involves interaction with cellular pathways that regulate apoptosis and cell proliferation. Further investigation is required to elucidate its specific targets in cancer cells .

Antimicrobial Effects

The compound has been evaluated for antimicrobial activity against various pathogens. Initial findings indicate effectiveness against certain bacteria and fungi, highlighting its potential as a therapeutic agent in treating infections .

The mechanism of action for this compound involves binding to specific receptors or enzymes within biological systems. This interaction can modulate enzymatic activity or influence signaling pathways, leading to the desired biological effects. The precise molecular targets remain under investigation but may include receptors involved in inflammation and immune response .

Comparative Analysis

| Property | Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate HCl | Similar Compounds |

|---|---|---|

| Molecular Formula | C₁₁H₁₄ClNO₂ | Varies (e.g., indole derivatives) |

| Antiviral Activity | Potential (limited data) | Documented in several studies |

| Anticancer Activity | Preliminary evidence | Stronger evidence in analogs |

| Antimicrobial Activity | Initial findings | Established in various compounds |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Indole Derivatives : Research has shown that indole derivatives exhibit significant antiviral activity, which may provide insights into the potential mechanisms for this compound.

- Antitumor Studies : Various indene derivatives have been tested for their anticancer properties, demonstrating the importance of structural modifications in enhancing bioactivity .

- Microbial Resistance : Investigations into related compounds have revealed their ability to combat resistant strains of bacteria, suggesting a promising avenue for further exploration with this compound .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between indene derivatives and methyl carboxylate precursors under acidic conditions. For example, phase separation using hydrochloric acid and tert-butyl methyl ether can isolate the hydrochloride salt (as demonstrated for structurally similar compounds in Example I9 and I12 of ). Optimization may include adjusting reaction temperature (room temperature to 60°C), stoichiometry of acid/base reagents, and solvent polarity to enhance yield .

Q. How should solubility and stability be evaluated for this compound in different solvents?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–7). Structurally related indene derivatives show limited water solubility but improved dissolution in DMSO ( ).

- Stability : Conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–80% RH). Store in sealed, dry containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation ( ).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the indene backbone and carboxylate/amine functional groups. Compare chemical shifts with analogs like 2-aminoindan hydrochloride (δ 3.2–4.5 ppm for NH and CH groups; ).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHClNO ≈ 235.08 g/mol) and isotopic patterns .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis, particularly for enantiomeric forms?

- Methodological Answer :

- Chiral Resolution : Employ chiral HPLC with columns like Chiralpak® IA/IB and mobile phases containing hexane/isopropanol. For example, optical purity >98% was achieved for a related compound using chiral-phase HPLC ().

- Asymmetric Synthesis : Use enantioselective catalysts (e.g., Rhodium-BINAP complexes) during key steps like cyclization or amination to minimize racemization .

Q. What strategies are recommended for analyzing potential metabolite or degradation products?

- Methodological Answer :

- LC-MS/MS : Perform untargeted metabolomics using gradient elution (C18 columns) and fragmentation patterns to identify hydrolyzed products (e.g., free amine or carboxylic acid derivatives).

- Forced Degradation : Expose the compound to oxidative (HO), thermal (60°C), and photolytic (UV light) conditions, then profile degradation pathways via HPLC-UV .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

- Methodological Answer :

- Docking Studies : Model interactions with target receptors (e.g., GPCRs) using software like AutoDock Vina. Focus on the indene scaffold’s rigidity and the carboxylate’s hydrogen-bonding capacity.

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at position 4) with experimental IC values from enzyme assays ().

Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.